Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-
Overview
Description
CGP-20376 is a benzothiazole compound with notable anthelmintic properties. It was initially developed by Novartis Pharma AG for the treatment of helminthiasis, a type of parasitic worm infection . The compound has shown dual dose-dependent modulation of in vitro effects on the respiratory burst of eosinophils and antifibrillatory properties .
Preparation Methods
CGP-20376 is synthesized as a 5-methoxyl-6-dithiocarbamic-S-(2-carboxy-ethyl) ester derivative of benzothiazole . The synthetic route involves the reaction of benzothiazole with methoxy and dithiocarbamic acid derivatives under specific conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CGP-20376 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP-20376 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzothiazole derivatives.
Mechanism of Action
CGP-20376 exerts its effects through multiple mechanisms:
Anthelmintic Activity: The compound disrupts the motility and viability of parasitic worms by interfering with their metabolic processes.
Modulation of Eosinophil Activity: It modulates the respiratory burst of eosinophils, which are immune cells involved in the body’s response to parasitic infections.
Antifibrillatory Properties: CGP-20376 has been shown to have dose-dependent effects on the heart’s electrical activity, potentially reducing the risk of fibrillation.
Comparison with Similar Compounds
CGP-20376 is unique due to its dual anthelmintic and antifibrillatory properties. Similar compounds include:
Flubendazole: A benzimidazole compound with selective macrofilaricidal activity.
Ivermectin: A well-known anthelmintic agent with a different mechanism of action compared to CGP-20376.
These comparisons highlight the uniqueness of CGP-20376 in its dual functionality and potential therapeutic applications.
Properties
CAS No. |
81059-04-3 |
---|---|
Molecular Formula |
C16H20N2O3S3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |
InChI Key |
SGSGNVTYYAWSKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |
SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
Appearance |
Solid powder |
81059-04-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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